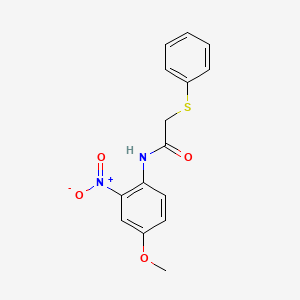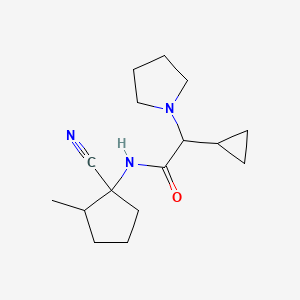![molecular formula C19H18N2O4S B2857618 N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 1026230-71-6](/img/structure/B2857618.png)
N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is derived from the condensation of a hydrazide with an aldehyde or ketone, forming a stable azomethine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the reaction of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with 4-methylbenzenesulfonohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and its pharmacological properties.
Industry: The compound can be used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–NHN=CH–) plays a crucial role in its biological activity by forming stable complexes with metal ions, which can inhibit enzyme activity. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its specific structural features, such as the chromene moiety and the sulfonohydrazide group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other Schiff base hydrazones.
Properties
IUPAC Name |
N-[(E)-(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-4-6-16(7-5-12)26(23,24)21-20-10-15-11-25-17-9-13(2)8-14(3)18(17)19(15)22/h4-11,21H,1-3H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFIOFHDERPMLN-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=COC3=CC(=CC(=C3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=COC3=CC(=CC(=C3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid](/img/structure/B2857535.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)


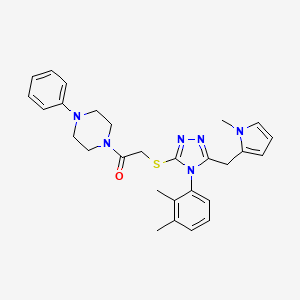
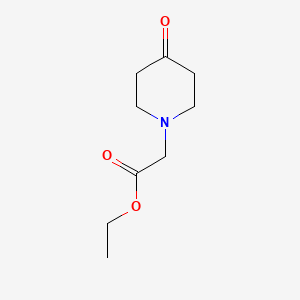

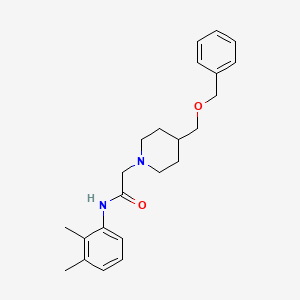
![5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole](/img/structure/B2857549.png)
![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)
